molecular formula C65H107N9O14 B12767726 L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))- CAS No. 129837-06-5

L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))-

Cat. No.: B12767726
CAS No.: 129837-06-5
M. Wt: 1238.6 g/mol
InChI Key: KEJFHUSSUDKRMW-ZIAUEMQISA-N
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Description

L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))- is a complex organic compound. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by its intricate structure, which includes multiple peptide bonds and ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from L-tyrosine. The process typically includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Peptide Bond Formation: Sequential addition of amino acids using coupling reagents like EDCI or HATU.

    Esterification: Formation of ester bonds through reactions with alcohols in the presence of catalysts.

    Cyclization: Formation of the lactone ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of peptide bond formation and esterification reactions.

Biology

In biological research, it serves as a model compound for studying protein folding and interactions. Its derivatives are used in the development of peptide-based drugs.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders due to their role in neurotransmitter synthesis.

Industry

In the industrial sector, it is used in the production of specialized peptides and proteins for various applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors involved in metabolic pathways. It acts as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The molecular targets include tyrosine hydroxylase and other enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: An acetylated derivative of L-tyrosine used in parenteral nutrition.

    L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

    Tyrosine N-monooxygenase: An enzyme involved in the hydroxylation of tyrosine.

Uniqueness

The uniqueness of L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))- lies in its complex structure, which allows for diverse chemical reactions and applications. Its multiple functional groups and peptide bonds make it a versatile compound in both research and industrial settings.

Properties

CAS No.

129837-06-5

Molecular Formula

C65H107N9O14

Molecular Weight

1238.6 g/mol

IUPAC Name

octyl 2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetate

InChI

InChI=1S/C65H107N9O14/c1-19-22-23-24-25-28-35-87-51(76)37-49-62(82)73(17)56(43(11)21-3)64(84)72(16)55(42(10)20-2)57(77)66-38-50(75)70(14)53(40(6)7)58(78)67-47(36-45-30-32-46(86-18)33-31-45)65(85)88-44(12)60(80)74-34-27-26-29-48(74)61(81)71(15)54(41(8)9)59(79)68-52(39(4)5)63(83)69(49)13/h30-33,39-44,47-49,52-56H,19-29,34-38H2,1-18H3,(H,66,77)(H,67,78)(H,68,79)/t42-,43-,44+,47-,48-,49-,52-,53-,54-,55-,56-/m0/s1

InChI Key

KEJFHUSSUDKRMW-ZIAUEMQISA-N

Isomeric SMILES

CCCCCCCCOC(=O)C[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C)[C@@H](C)CC)C)[C@@H](C)CC)C

Canonical SMILES

CCCCCCCCOC(=O)CC1C(=O)N(C(C(=O)N(C(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N1C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C)C(C)CC)C)C(C)CC)C

Origin of Product

United States

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